

# An In-Depth Technical Guide to THK5351: Chemical Structure, Synthesis, and Pharmacological Profile

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Compound of Interest		
Compound Name:	THK5351	
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#### Introduction

**THK5351** is a quinoline derivative that has been developed as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. This guide provides a comprehensive overview of its chemical structure, synthesis, and key pharmacological data.

### **Chemical Structure**

The chemical structure of **THK5351** is (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinoline. Its precursor for radiosynthesis is the tosylated compound, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoline, commonly referred to as THK5352.

Chemical Structure of THK5351

(Image of the chemical structure of **THK5351** would be placed here in a final document)

IUPAC Name: (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinoline

## Synthesis of THK5351



The synthesis of **THK5351** for PET imaging involves two key stages: the organic synthesis of the precursor molecule, THK5352, and the subsequent radiosynthesis to introduce the fluorine-18 isotope.

### **Organic Synthesis of the Precursor (THK5352)**

While detailed, step-by-step protocols for the multi-step organic synthesis of the tosylate precursor (THK5352) are not readily available in the public domain, the general synthesis would likely involve the coupling of a substituted quinoline moiety with a protected chiral glycidyl derivative, followed by functional group manipulations to introduce the tosylate leaving group and the aminopyridine portion. The synthesis of related quinoline derivatives often involves established methods such as the Doebner-von Miller reaction, Friedländer synthesis, or palladium-catalyzed cross-coupling reactions to construct the core quinoline scaffold.

### Radiosynthesis of [18F]THK5351

The radiosynthesis of [18F]**THK5351** is a well-documented process involving nucleophilic substitution of the tosylate precursor (THK5352) with [18F]fluoride.[1][2]

Experimental Protocol: Radiosynthesis of [18F]THK5351[1][2]

- [18F]Fluoride Production and Trapping: No-carrier-added [18F]fluoride is produced via proton irradiation of [18O]water in a cyclotron. The [18F]fluoride is then trapped on an anion exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA).
- Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile and water. The solvent is then removed by azeotropic distillation under a stream of nitrogen or argon at elevated temperature (e.g., 110°C).
- Nucleophilic Fluorination: The tosylate precursor, THK5352, dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO), is added to the dried [18F]fluoride/K222/K2CO3 complex. The reaction mixture is heated at a high temperature (e.g., 110°C) for a short period (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the tosyl group with [18F]fluoride.



- Deprotection: The protecting group on the hydroxyl moiety (e.g., tetrahydropyranyl, THP) is removed by acid hydrolysis.
- Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]THK5351 from unreacted precursor and other impurities.
- Formulation: The collected HPLC fraction containing [18F]THK5351 is reformulated into a
  physiologically compatible solution for injection.

Radiosynthesis Workflow for [18F]**THK5351** 



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Caption: Automated radiosynthesis workflow for [18F]THK5351.

## **Pharmacological Data**

**THK5351** was initially developed as a selective ligand for tau protein aggregates. However, subsequent studies revealed significant off-target binding to monoamine oxidase B (MAO-B).[3]

#### **Binding Affinity and Selectivity**

The following tables summarize the key quantitative data for **THK5351**'s binding characteristics.



Table 1: Binding Affinity of THK5351 for Tau and MAO-B

Target	Ligand	Tissue/Syst em	Kd (nM)	Bmax (pmol/g tissue)	Reference
Tau Aggregates	[18F]THK535 1	AD Hippocampal Homogenate s	2.9	368.3	[4]
МАО-В	[18F]THK535 1	Recombinant Human MAO- B	37	49 pmol/mg protein	[3]

Table 2: Competitive Binding Data for THK5351

Radioligand	Competitor	Tissue/System	Ki (nM)	Reference
[3H]THK5351	THK5351	AD Hippocampus	16	[3]
[3H]THK5351	THK5117	AD Hippocampus	20	[3]
[3H]THK5351	T807 (Flortaucipir)	AD Hippocampus	78	[3]
[3H]L-deprenyl	THK5117	AD Hippocampus	286	[3]
[3H]L-deprenyl	T807 (Flortaucipir)	AD Hippocampus	227	[3]

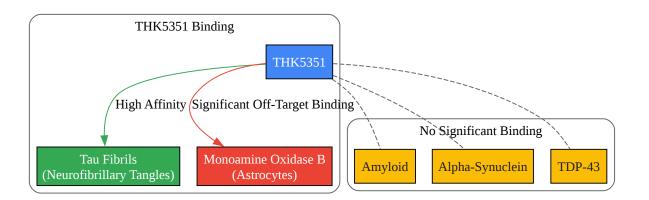
Note: Lower Kd and Ki values indicate higher binding affinity.

## **Off-Target Binding Profile**



The primary off-target binding of **THK5351** is to MAO-B, which is highly expressed in astrocytes.[3] This off-target binding can confound the interpretation of PET images intended to quantify tau pathology, as astrogliosis (an increase in astrocytes) is also a feature of neurodegenerative diseases. Studies have shown that pretreatment with an MAO-B inhibitor can significantly reduce the uptake of [18F]**THK5351** in the brain. Autoradiography studies have confirmed that **THK5351** does not bind to amyloid- $\beta$  plaques,  $\alpha$ -synuclein, or TDP-43 deposits.[4]

#### Binding Characteristics of THK5351



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